Whiskey lactone
Overview
Description
Whiskey lactone, also known as cis-3-methyl-4-octanolide, is a naturally occurring compound found in oak wood. It is a key flavor component in whiskey and other alcoholic beverages aged in oak barrels. This compound imparts a distinctive coconut, woody, and sweet aroma to the beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Whiskey lactone can be synthesized using n-valeraldehyde and crotonate as starting materials. The reaction involves an addition reaction to form a ketonic acid ester, followed by a hydrogenation reaction under the influence of a catalyst . Another method involves the radical addition reaction of pentanal with crotonic acid, followed by reductive cyclization of the resulting oxo acid with sodium boron hydride and sulfuric acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction from oak wood or synthesized using the aforementioned chemical methods. The choice of method depends on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
Whiskey lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium boron hydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Whiskey lactone has several applications in scientific research:
Chemistry: It is used as a model compound for studying lactone chemistry and reactions.
Biology: The compound is studied for its role in the aroma profile of aged beverages and its interaction with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: This compound is widely used in the food and beverage industry as a flavoring agent
Mechanism of Action
Whiskey lactone exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nose, triggering a sensory response that is perceived as a coconut, woody, and sweet aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are related to the olfactory signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Gamma-nonalactone: Another lactone with a similar coconut aroma.
Vanillin: A compound with a sweet, vanilla-like aroma.
Uniqueness
Whiskey lactone is unique due to its specific combination of coconut, woody, and sweet aromas, which are not found together in other similar compounds. This makes it particularly valuable in the flavoring of aged alcoholic beverages .
Properties
IUPAC Name |
5-butyl-4-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865948 | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water to <0.1%; soluble in hexane to >50% | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.442-1.446 | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39212-23-2, 80041-01-6 | |
Record name | Whiskey lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methyl-gamma-octalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quercuslactone a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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